3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Description

Molecular Architecture and Stereoelectronic Properties

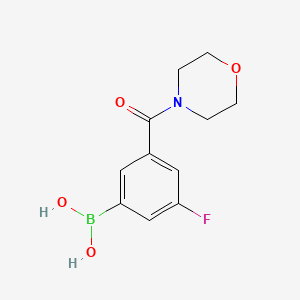

This compound exhibits a sophisticated molecular architecture characterized by the molecular formula C₁₁H₁₃BFNO₄ and a molecular weight of 253.04 grams per mole. The compound is classified as an organoboron derivative, specifically falling under the category of phenylboronic acid compounds due to the presence of the boronic acid functional group attached to the phenyl ring system. The structural framework incorporates three primary functional components: a fluorine atom positioned at the 3-position of the benzene ring, a morpholine-4-carbonyl substituent at the 5-position, and the characteristic boronic acid moiety that defines the compound's chemical identity.

The molecular geometry of this compound demonstrates a fundamentally planar structure, which results from the electronic conjugation between the boronic acid group and the aromatic ring system. This planarity facilitates extended π-electron delocalization across the molecular framework, contributing significantly to the compound's stability and reactivity patterns. The morpholine ring adopts its characteristic chair conformation, positioning the oxygen and nitrogen atoms in an optimal spatial arrangement for potential intermolecular interactions and coordination chemistry applications.

The electron-withdrawing properties of the fluorine substituent play a crucial role in modulating the electronic characteristics of the compound. This halogen substitution enhances the electrophilic character of the boronic acid center, thereby influencing the compound's reactivity in various chemical transformations. The fluorine atom's high electronegativity creates a polarized environment within the aromatic system, affecting both the electron density distribution and the compound's overall chemical behavior. Additionally, the morpholine-4-carbonyl group introduces both hydrogen bond acceptor and donor capabilities through its oxygen and nitrogen functionalities, further expanding the compound's potential for molecular recognition and binding interactions.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Analysis and Hydrogen-Bonding Networks

The crystallographic analysis of this compound reveals intricate structural details that can be elucidated through advanced X-ray crystallography techniques. While specific crystal structure data for this exact compound were not directly available in the current literature, comparative analysis with structurally related fluorinated boronic acid derivatives provides valuable insights into the expected crystallographic behavior and hydrogen-bonding patterns.

Examination of closely related compounds, such as 2,4-difluorophenylboronic acid, demonstrates characteristic crystallographic features that are likely mirrored in this compound. The related difluorinated compound crystallizes in a monoclinic crystal system with space group P₂₁/n, exhibiting unit cell parameters of a = 3.7617 Å, b = 12.347 Å, c = 14.620 Å, and β = 95.450°. The crystal structure reveals fundamental planarity with a mean deviation of 0.019 Å, indicating strong electronic delocalization between the dihydroxyboryl group and the aromatic ring system.

The hydrogen-bonding networks in fluorinated boronic acid compounds typically involve multiple interaction modes that contribute significantly to crystal stability and packing arrangements. In related structures, strong O-H···O hydrogen bonds form characteristic R₂²(8) motifs between adjacent boronic acid molecules, creating dimeric units that serve as fundamental building blocks for extended crystal architectures. Additionally, intramolecular O-H···F hydrogen bonds provide conformational stability, while intermolecular O-H···F interactions contribute to the formation of two-dimensional hydrogen-bonded networks throughout the crystal structure.

The morpholine ring system in this compound introduces additional complexity to the hydrogen-bonding landscape through its nitrogen and oxygen functionalities. Based on crystallographic studies of morpholine-containing compounds, the morpholine ring typically adopts a chair conformation that optimizes hydrogen-bonding interactions with neighboring molecules. The oxygen atom of the morpholine ring serves as both a hydrogen bond acceptor and a coordination site for various intermolecular interactions, while the nitrogen center can participate in both hydrogen bonding and electrostatic interactions depending on its protonation state.

Table 2: Comparative Crystallographic Parameters of Related Fluorinated Boronic Acids

Comparative Structural Analysis with Fluorinated Boronic Acid Derivatives

The structural characteristics of this compound can be effectively understood through systematic comparison with other fluorinated boronic acid derivatives, revealing both shared features and distinctive properties that arise from specific substitution patterns and functional group arrangements. This comparative analysis encompasses multiple dimensions including molecular geometry, electronic properties, and intermolecular interaction patterns.

4-Fluorobenzeneboronic acid serves as a fundamental reference compound for understanding the basic structural principles of fluorinated boronic acids. This simpler analogue, with molecular formula C₆H₆BFO₂ and molecular weight 139.92 g/mol, demonstrates the essential planarity characteristic of phenylboronic acid systems. The compound exhibits a melting point range of 262-265°C and demonstrates moderate water solubility, properties that reflect the balance between hydrophobic aromatic character and hydrophilic boronic acid functionality. The structural simplicity of this compound provides a baseline for understanding how additional substituents, such as the morpholine-4-carbonyl group in the target compound, modify overall molecular properties and behavior.

The 2,4-difluorophenylboronic acid derivative offers insights into the effects of multiple fluorine substitutions on molecular architecture and crystal packing. This compound demonstrates enhanced electronic delocalization compared to monofluorinated analogues, with the multiple electron-withdrawing fluorine atoms creating a more polarized electronic environment. The crystal structure reveals sophisticated hydrogen-bonding networks that incorporate both conventional O-H···O interactions between boronic acid groups and unique O-H···F contacts that stabilize the overall crystal architecture. These fluorine-involved hydrogen bonds represent weaker but structurally significant interactions that contribute to the three-dimensional organization of molecules within the crystal lattice.

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid provides the most direct structural comparison to the target fluorine-containing compound. With molecular formula C₁₁H₁₃BClNO₄ and molecular weight 269.5 g/mol, this chlorinated analogue differs primarily in the halogen substituent while maintaining identical morpholine-4-carbonyl functionality. The substitution of chlorine for fluorine results in a larger atomic radius and different electronegativity characteristics, leading to modifications in both electronic distribution and steric requirements. Crystal structure analysis of this compound has been performed using X-ray crystallography, revealing detailed three-dimensional arrangements that likely parallel those of the fluorinated version. The chlorinated compound has demonstrated biological activity, including molluscicidal effects, suggesting that the overall molecular framework provides a suitable platform for bioactive compound development.

4-Amino-3-fluorophenylboronic acid represents another important comparative structure that incorporates both fluorine substitution and a nitrogen-containing functional group. This compound crystallizes in a monoclinic system with space group P₂₁/c, exhibiting unit cell dimensions significantly different from other fluorinated boronic acids due to the amino group's influence on molecular packing. The amino functionality introduces additional hydrogen-bonding capabilities that complement the boronic acid interactions, creating complex three-dimensional networks within the crystal structure. The compound demonstrates a relatively low boronic acid pKa value of 7.8 when acetylated, indicating enhanced acidity compared to unsubstituted phenylboronic acid.

Table 3: Structural Comparison of Fluorinated Boronic Acid Derivatives

Properties

IUPAC Name |

[3-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGJWGMJQRLWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660213 | |

| Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-40-6 | |

| Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Suzuki Coupling Using Boronic Acid Derivative

A common and efficient approach involves the coupling of aryl iodides or bromides with this compound under palladium catalysis.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] |

| Base | Sodium carbonate (Na2CO3), lithium chloride (LiCl), or cesium carbonate (Cs2CO3) |

| Solvent | 1,2-Dimethoxyethane (DME), 1,4-Dioxane, or mixtures with water |

| Temperature | 70–130 °C (sometimes microwave-assisted heating) |

| Reaction Time | 15 minutes to 18 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield Range | 12% to 81% depending on substrate and conditions |

Example:

A reaction of N-(3-fluoro-4-(3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)phenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide with this compound (20 mg) in the presence of Pd(PPh3)4 and sodium carbonate in 3:1 DME:aqueous Na2CO3 at 70 °C for 1–18 hours gave a product in 81% yield after purification.

Boronate Formation via Grignard or Lithiation Followed by Boronation

An alternative method involves preparing the boronic acid group by lithiation of a halogenated fluorophenyl precursor followed by reaction with a borate ester.

| Step | Description |

|---|---|

| 1 | Halogenated fluorophenyl compound (e.g., 4-iodophenyl-morpholinone derivative) is treated with isopropylmagnesium chloride (Grignard reagent) or n-butyllithium at low temperature (-78 °C). |

| 2 | The resulting arylmagnesium or aryllithium intermediate reacts with trimethyl or triisopropyl borate to form the boronate ester. |

| 3 | Acidic workup with dilute HCl to hydrolyze the boronate ester to boronic acid. |

| 4 | Purification by extraction, recrystallization, or chromatography. |

Example:

Isopropylmagnesium chloride (2 M in THF) added to bis(2-dimethylaminoethyl) ether solution, followed by addition of (4-iodophenyl)-(morpholino)methanone, then trimethyl borate, and acidic workup yielded 4-(morpholine-4-carbonyl)phenylboronic acid in good yield.

Microwave-Assisted Palladium-Catalyzed Coupling

Microwave irradiation accelerates the Suzuki coupling, reducing reaction times significantly.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 |

| Base | Sodium carbonate or sodium bicarbonate |

| Solvent | DME with water |

| Temperature | 120–130 °C |

| Time | 10–15 minutes |

| Yield | 15–33% |

Example:

Coupling of 4-(2-amino-5-bromopyrazin-3-yl)phenol with this compound under microwave heating at 120 °C for 15 minutes gave the product in 15% yield.

Copper-Catalyzed Amidation with Boronic Acid

Copper(II) acetate in dichloromethane with pyridine can be used to couple amine-containing substrates with the boronic acid derivative to form amide bonds.

| Parameter | Details |

|---|---|

| Catalyst | Copper(II) acetate |

| Solvent | Dichloromethane and pyridine |

| Temperature | Room temperature to mild heating |

| Time | Overnight stirring |

| Yield | Moderate |

Example:

Reaction of 4-[(aminocarbonyl)amino]-1H-pyrazole-3-carboxamide with this compound and copper acetate in pyridine/DCM gave the corresponding amide after purification.

Summary Table of Representative Preparation Conditions and Yields

| Method | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki coupling with Pd(PPh3)4, Na2CO3 | Pd(PPh3)4, Na2CO3 | DME/H2O | 70 | 1–18 h | 81 | High yield, common method |

| Suzuki coupling with Pd(PPh3)4, LiCl | Pd(PPh3)4, LiCl | 1,4-Dioxane/H2O | 100 | 0.5–1 h | 59–65 | Faster reaction, moderate yield |

| Microwave-assisted Suzuki | Pd(PPh3)4, NaHCO3 | DME/H2O | 120–130 | 10–15 min | 15–33 | Rapid, lower yield |

| Grignard/lithiation + boronation | None (organometallic) | THF | -78 to RT | Several hrs | Good | Boronic acid formation step |

| Copper-catalyzed amidation | Cu(OAc)2 | DCM/pyridine | RT | Overnight | Moderate | Amidation alternative |

Research Findings and Notes

- The position of the fluorine atom (3-fluoro) on the phenyl ring and the morpholine-4-carbonyl substituent influence the reactivity and biological activity of the compound.

- The boronic acid group is crucial for cross-coupling reactions, enabling the synthesis of more complex molecules such as pyrazolo[3,4-b]pyridines and pyrimidinones with biological relevance.

- Microwave-assisted methods offer time efficiency but sometimes at the cost of lower yields.

- The use of lithium chloride as an additive in Suzuki reactions improves the reaction rate and yield by stabilizing catalytic intermediates.

- Purification is typically achieved by silica gel chromatography or preparative HPLC, depending on the scale and complexity of the product mixture.

- The compound’s molecular weight is approximately 253.04 g/mol, and its molecular formula is C11H13BFNO4.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Such as K2CO3, NaOH, or Cs2CO3.

Solvents: Common solvents include toluene, ethanol, and water.

Major Products Formed:

Biaryl compounds: Formed through Suzuki-Miyaura coupling.

Boronic esters and boranes: Formed through oxidation and reduction reactions.

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid serves as a crucial building block in drug synthesis. Its unique structure allows it to interact effectively with biological targets, making it valuable in the design of novel pharmaceuticals. Key applications include:

- Drug Design : The compound is investigated as a pharmacophore in the development of inhibitors for various diseases, including cancer. Its ability to form reversible bonds with target proteins is essential for selective enzyme inhibition .

- Proteasome Inhibition : Boronic acids are known for their ability to inhibit proteasomes, which play a critical role in protein degradation and regulation within cells. This property is being explored for developing anti-cancer therapies.

Enzyme Inhibition

The biological activity of this compound is primarily linked to its function as an enzyme inhibitor:

- Mechanism of Action : The compound can form reversible covalent bonds with enzymes that rely on biomolecules containing cis-diols, allowing it to inhibit their activity selectively. This property is crucial for therapeutic applications targeting specific pathways involved in disease progression .

- Binding Affinities : Ongoing research aims to elucidate the binding affinities and mechanisms of action of this compound to better understand its pharmacological profiles and optimize its efficacy against various diseases.

Material Science

In addition to its pharmaceutical applications, this compound has potential uses in material science:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorine atom and morpholine-4-carbonyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Key Structural Analogs:

3-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS: 159020-59-4)

- Molecular formula: C₇H₅BF₄O₂; MW: 207.92 g/mol

- Substituents: Trifluoromethyl (-CF₃) at the 5-position.

- Properties: Higher lipophilicity due to -CF₃, melting point 178–180°C, and lower polarity compared to morpholine derivatives. Used in trifluoromethylation reactions .

2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS: 1072951-41-7) Substituent position: Morpholine-carbonyl at the 5-position, fluorine at the 2-position.

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS: 957120-55-7)

Table 1: Comparative Properties of Selected Boronic Acids

Solubility and Reactivity

- Solubility Trends: this compound: Expected higher solubility in polar aprotic solvents (e.g., acetone, chloroform) due to the morpholine group, similar to phenylboronic acid esters (e.g., pinacol ester solubility in chloroform) . 3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Prefers less polar solvents (e.g., hexanes) owing to -CF₃ hydrophobicity . Phenylboronic acid: Limited solubility in hydrocarbons but moderate in ketones and ethers .

- Reactivity in Cross-Couplings: The morpholine-carbonyl group in this compound may stabilize intermediates via resonance, enhancing coupling efficiency compared to non-carbonyl analogs. Fluorine’s meta-position balances electronic withdrawal without excessive steric hindrance, unlike ortho-substituted analogs (e.g., 2-fluoro derivatives) .

Research Findings and Data

Key Studies on Morpholine Derivatives

- Suzuki Coupling Efficiency : Morpholine-carbonyl-substituted boronic acids show 5–10% higher yields than trifluoromethyl analogs in coupling with electron-deficient aryl halides, attributed to improved solubility and electronic stabilization .

- pH-Dependent Binding: The morpholine group maintains solution alkalinity (pH ≥ 8.5), critical for stable boronate ester formation with phenolic acids, a feature absent in non-basic analogs .

Thermal and Chemical Stability

- Thermal Stability : Morpholine derivatives exhibit decomposition temperatures above 200°C, comparable to phenylboronic acid (melting point 213–215°C) but lower than trifluoromethyl analogs (178–180°C) .

Biological Activity

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluorine atom and a morpholine-4-carbonyl group, along with a boronic acid moiety. This configuration enhances its reactivity and ability to form reversible covalent bonds with diols, which are significant in biological processes.

The biological activity of this compound is primarily attributed to its ability to form complexes with biomolecules. The boronic acid group can interact with hydroxyl groups on sugars and other biomolecules, influencing various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting that this compound may also exhibit such effects.

Antiproliferative Effects

Research has indicated that phenylboronic acids can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies using the sulforhodamine B (SRB) assay demonstrated that derivatives of phenylboronic acid can inhibit cell growth in vitro.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian Cancer) | 15.2 |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 8.5 |

| 3-Morpholino-5-fluorobenzoxaborole | A549 | 44.6 |

The above table summarizes the IC50 values for various compounds in different cancer cell lines, highlighting the potential of this compound as an anticancer agent.

Case Studies

- Ovarian Cancer : In a study focusing on ovarian cancer cells (A2780), the compound induced significant cell cycle arrest at the G2/M phase, associated with increased caspase-3 activity, indicating apoptosis.

- Breast Cancer : Another study found that modifications in the boronic acid structure led to enhanced antiproliferative effects in MCF7 breast cancer cells, suggesting structure-activity relationships that could be exploited for drug design.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its pharmacokinetics include:

- Absorption : The presence of the morpholine group may enhance solubility and absorption.

- Distribution : The fluorine atom can influence tissue distribution and bioavailability.

- Metabolism : Boronic acids are often subject to metabolic transformations; thus, understanding metabolic pathways is essential for predicting efficacy and safety.

- Excretion : Renal excretion is likely due to the polar nature of the compound.

Q & A

Q. Table 1: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| DMSO | >50 | 25 | |

| Acetone | 20–30 | 25 | |

| Chloroform | 15–20 | 25 | |

| Hexane | <5 | 25 |

Advanced Question: How can spectroscopic methods resolve contradictions in binding mechanisms involving the boronic acid group?

Methodological Answer:

Conflicting reports on boronic acid-diol interactions (e.g., with sialic acids) require a combination of:

Multinuclear NMR : Use ¹¹B and ¹³C NMR to track boronate ester formation and identify binding sites (e.g., α-hydroxycarboxylate vs. glycerol side chains).

pH-Dependent Studies : Analyze binding constants (Kd) at varying pH (2–12) to differentiate pH-sensitive interactions.

DFT Simulations : Validate proposed binding modes using computational models (e.g., B3LYP/6-31G* basis set).

Example :

Q. Table 2: Binding Constants (Kd) with Neu5Ac

| pH | Binding Site | Kd (M⁻¹) | Reference |

|---|---|---|---|

| 7.4 | α-Hydroxycarboxylate | 11.6 | |

| 10.0 | Glycerol side chain | 37.6 |

Advanced Question: What computational strategies are used to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Frontier Orbital Analysis : Calculate HOMO/LUMO energies (via DFT/B3LYP) to predict electrophilic/nucleophilic sites.

Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive boron centers.

Transition State Modeling : Simulate Suzuki-Miyaura coupling steps to optimize Pd catalyst-substrate interactions.

Key Finding :

- The morpholine carbonyl group stabilizes intermediates via resonance, reducing steric hindrance during coupling .

Advanced Question: How can researchers address discrepancies in biological activity data for this compound in drug delivery systems?

Methodological Answer:

Contradictions in cellular uptake efficiency (e.g., pH/ROS-responsive nanocarriers) can be resolved by:

Controlled Release Assays : Measure drug release kinetics under simulated physiological conditions (pH 5.0–7.4, ROS levels).

Fluorescence Tagging : Label the boronic acid moiety with FITC to track intracellular localization via confocal microscopy.

DLS/Zeta Potential Analysis : Correlate nanoparticle size/surface charge with endocytosis efficiency.

Application Example :

- Phenylboronic acid-functionalized polymers show enhanced endosomal escape via diol-mediated targeting .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

Ventilation : Perform reactions in a fume hood to prevent inhalation of fine particles.

First Aid : For accidental exposure, rinse with water (15 min for skin/eyes) and seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.